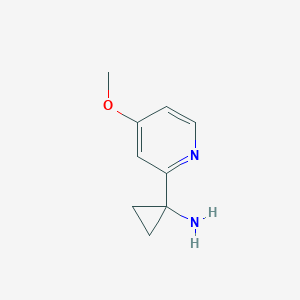

1-(4-Methoxypyridin-2-YL)cyclopropanamine

Description

1-(4-Methoxypyridin-2-YL)cyclopropanamine is a cyclopropane-containing amine derivative with a 4-methoxy-substituted pyridine ring attached to the cyclopropane moiety. The methoxy group at the 4-position of the pyridine ring introduces electron-donating effects, which may influence solubility, stability, and receptor-binding interactions compared to analogs with alternative substituents .

Properties

Molecular Formula |

C9H12N2O |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

1-(4-methoxypyridin-2-yl)cyclopropan-1-amine |

InChI |

InChI=1S/C9H12N2O/c1-12-7-2-5-11-8(6-7)9(10)3-4-9/h2,5-6H,3-4,10H2,1H3 |

InChI Key |

JNFHHLBILFBZLS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=NC=C1)C2(CC2)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(4-Methoxypyridin-2-yl)cyclopropan-1-amine typically involves the following steps:

Cyclopropanation: The cyclopropane ring is formed through a reaction between an alkene and a carbene precursor.

Methoxypyridine Introduction: The methoxypyridine group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the cyclopropane ring is replaced by the methoxypyridine moiety.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-(4-Methoxypyridin-2-yl)cyclopropan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.

Scientific Research Applications

1-(4-Methoxypyridin-2-yl)cyclopropan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

Mechanism of Action

The mechanism of action of 1-(4-Methoxypyridin-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxypyridine moiety plays a crucial role in binding to these targets, while the cyclopropane ring provides structural stability and influences the compound’s overall reactivity .

Comparison with Similar Compounds

Key Observations :

- Steric Considerations : The pyridine ring’s substitution pattern (4-methoxy vs. 2-methyl in ) may alter steric hindrance, affecting binding to biological targets such as enzymes or receptors.

Physicochemical Properties

Comparative data on solubility, stability, and reactivity:

Notes:

- The methoxy group may confer better aqueous solubility compared to methyl or halogenated analogs, making the compound more suitable for pharmaceutical formulations.

- Stability challenges are common in cyclopropanamine derivatives due to ring strain; storage conditions (e.g., dry, sealed environments) are critical .

Biological Activity

1-(4-Methoxypyridin-2-YL)cyclopropanamine is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of the Compound

Chemical Properties:

- Molecular Formula: C9H12N2O

- Molecular Weight: 164.20 g/mol

- IUPAC Name: 1-(4-methoxypyridin-2-yl)cyclopropan-1-amine

- Canonical SMILES: COC1=CC(=NC=C1)C2(CC2)N

The compound features a cyclopropane ring and a methoxypyridine moiety, which contribute to its unique chemical behavior and biological interactions.

This compound exhibits its biological activity primarily through interactions with specific molecular targets, such as receptors and enzymes. The methoxypyridine component is crucial for binding affinity, while the cyclopropane structure enhances stability and reactivity.

Key Mechanisms:

- Cholinergic Activity: The compound acts as a ligand for nicotinic acetylcholine receptors, particularly the α4β2 subtype, which is implicated in cognitive functions and neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

- Inhibition of Enzymes: It may also exhibit inhibitory effects on enzymes involved in neurotransmitter metabolism, contributing to its potential therapeutic effects in mood disorders and neuroprotection .

Biological Activities

The biological activities of this compound have been investigated in various studies:

Neuroprotective Effects

Research indicates that the compound can enhance cognitive function by modulating cholinergic signaling pathways. It has been linked to improvements in memory deficits associated with neurodegeneration .

Anticancer Properties

Studies suggest that compounds similar to this compound may inhibit heat shock protein 90 (HSP90), a critical chaperone involved in cancer cell survival. This inhibition can lead to the degradation of oncogenic proteins, thereby exerting anticancer effects .

Case Studies

Case Study 1: Cognitive Enhancement

A study explored the effects of this compound on animal models exhibiting cognitive decline. Results showed significant improvements in memory tasks, correlating with increased acetylcholine levels in the brain.

Case Study 2: Anticancer Activity

Another investigation assessed the compound's ability to inhibit HSP90 in cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability, suggesting potential for development as an anticancer agent.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| 1-(2-Methoxypyridin-4-yl)cyclopropanamine | Methoxy group at different position | Similar neuroprotective effects |

| 1-(4-Methoxypyridin-3-yl)cyclopropanamine | Different isomer | Varies in receptor selectivity |

| 1-(4-Methoxypyridin-2-yl)cyclopropan-1-ol | Hydroxyl instead of amine | Altered pharmacokinetics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.